9-Butyl-9-borabicyclo[3.3.1]nonane
Description
Historical Development of Organoborane Reagents in Modern Organic Synthesis
The field of organoborane chemistry, which centers on organic compounds containing a carbon-boron bond, has become an indispensable pillar of modern organic synthesis. wikipedia.orgchemeurope.com The journey of organoboranes from chemical curiosities to essential reagents is largely credited to the pioneering work of Herbert C. Brown. wikipedia.orgpurdue.edubritannica.com His exploration into these compounds, which began in the mid-20th century, fundamentally changed the landscape of synthetic chemistry. britannica.comthieme.de
In 1979, Herbert C. Brown was jointly awarded the Nobel Prize in Chemistry for his development of boron compounds as important reagents in organic synthesis. wikipedia.orgpurdue.eduresearchgate.net This accolade recognized the profound impact of his research, which unveiled the remarkable versatility of organoboranes. A pivotal moment in this development was the discovery of the hydroboration reaction in 1956. britannica.com This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, a process that proved to be both highly efficient and broadly applicable. chemeurope.combritannica.comlibretexts.org
Initially, the synthetic utility of the organoboranes produced from hydroboration was not widely appreciated. britannica.com However, extensive research by Brown and his collaborators demonstrated that these intermediates could be transformed into a vast array of organic compounds, including alcohols, amines, and carbonyl compounds, with exceptional control over stereochemistry and regiochemistry. britannica.comacs.org This work transformed organoboranes from "exotic reagents" into powerful tools for synthetic chemists. thieme.de The development of various hydroborating agents with tailored steric and electronic properties further expanded the scope and selectivity of these transformations, solidifying the role of organoboranes in both academic and industrial chemical synthesis. researchgate.netacs.org
Unique Structural and Electronic Features of the 9-Borabicyclo[3.3.1]nonane (9-BBN) System
Among the diverse family of organoborane reagents, 9-borabicyclo[3.3.1]nonane, commonly abbreviated as 9-BBN, stands out due to its unique structural and electronic characteristics. wikipedia.orgcommonorganicchemistry.com Synthesized from the hydroboration of 1,5-cyclooctadiene, 9-BBN possesses a rigid bicyclic framework where the boron atom is a bridgehead. wikipedia.orgorgsyn.org This structure imparts significant steric bulk around the boron center. pearson.compearson.comorgoly.com
In its solid state and in solution, 9-BBN exists as a stable dimer, with two boron atoms bridged by two hydride ligands. wikipedia.orgorgsyn.orgwordpress.com This dimeric structure contributes to its remarkable thermal stability, allowing it to be a commercially available crystalline solid that can be handled in the air for brief periods, a notable advantage over many other dialkylboranes that require fresh preparation. commonorganicchemistry.comorgsyn.org The dimer readily cleaves in the presence of a substrate, with the monomeric form being the reactive species in hydroboration reactions. wikipedia.orgwordpress.com
The steric hindrance of the 9-BBN molecule is a key factor in its high regioselectivity during hydroboration. pearson.com When reacting with unsymmetrical alkenes, the bulky 9-BBN moiety preferentially adds to the less sterically hindered carbon atom, often with exceptional selectivity. pearson.comresearchgate.netresearchgate.net This anti-Markovnikov addition is significantly more pronounced with 9-BBN compared to less hindered boranes. chemeurope.com Electronically, the boron atom in 9-BBN is a Lewis acid, capable of accepting an electron pair. This electrophilic character, combined with its steric properties, governs its reactivity and allows for highly selective transformations. commonorganicchemistry.com The distinctive C₂ symmetry of the bicyclic system also plays a role in the stereochemical outcomes of its reactions.
The unique shape of the 9-BBN molecule has led to the informal nickname "banana borane (B79455)," as chemists often draw a simplified banana-like shape to represent the bicyclic structure with the bridging boron. wikipedia.org
Table 1: Properties of 9-Borabicyclo[3.3.1]nonane (9-BBN)
| Property | Value |
| IUPAC Name | 9-Borabicyclo[3.3.1]nonane |
| Abbreviation | 9-BBN |
| CAS Number | 280-64-8 |
| Molecular Formula (Monomer) | C₈H₁₅B |
| Molar Mass (Dimer) | 244.04 g·mol⁻¹ |
| Appearance | Colorless solid |
| Melting Point | 153 to 155 °C (307 to 311 °F; 426 to 428 K) |
| Key Feature | Exists as a stable hydride-bridged dimer |
Data sourced from multiple references. wikipedia.orgcommonorganicchemistry.comnih.gov
Significance of 9-Butyl-9-borabicyclo[3.3.1]nonane within the B-Alkyl-9-BBN Class of Reagents
Within the class of B-alkyl-9-BBN derivatives, this compound holds considerable significance as a versatile and widely used reagent in organic synthesis. These B-alkyl derivatives are typically prepared via the hydroboration of the corresponding alkene with 9-BBN. The resulting organoboranes, such as 9-butyl-9-BBN, are valuable intermediates for the construction of more complex molecules. researchgate.net
A primary application of 9-butyl-9-BBN and other B-alkyl-9-BBN reagents is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net In these reactions, the alkyl group from the 9-BBN derivative is transferred to another organic moiety, enabling the formation of new carbon-carbon bonds. organic-chemistry.orgscispace.com The use of 9-alkyl-9-BBN reagents in Suzuki-Miyaura couplings offers several advantages, including the stability of the organoborane and the ability to perform couplings under mild conditions. researchgate.net
Research has demonstrated the utility of 9-butyl-9-BBN in alkyl-alkyl cross-coupling reactions with iodoalkanes, a challenging transformation due to potential side reactions like β-hydride elimination. scispace.com The use of specific palladium catalysts in conjunction with 9-butyl-9-BBN has been shown to yield the desired coupling products in good yields. scispace.com Furthermore, the "9-MeO-9-BBN variant" of the Suzuki coupling provides an alternative pathway that does not require an external base, expanding the scope of these reactions. rsc.orgresearchgate.net This method involves the interception of a polar organometallic reagent with 9-methoxy-9-BBN to form a borinate complex, which then participates in the cross-coupling. rsc.orgresearchgate.net
The predictable reactivity and stability of B-alkyl-9-BBN compounds like 9-butyl-9-BBN make them crucial building blocks in synthetic strategies aimed at producing complex organic molecules, including natural products and pharmaceuticals. organic-chemistry.org
Table 2: Selected Applications of B-Alkyl-9-BBN Reagents
| Reaction Type | Role of B-Alkyl-9-BBN | Example Application |
| Suzuki-Miyaura Coupling | Transfers an alkyl group | Synthesis of complex organic molecules |
| Alkyl-Alkyl Cross-Coupling | Couples with iodoalkanes | Formation of long-chain hydrocarbons |
| Stereoselective Synthesis | Control of stereochemistry | Synthesis of trisubstituted olefins |
Information compiled from various sources. organic-chemistry.orgscispace.com
Properties
IUPAC Name |
9-butyl-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23B/c1-2-3-10-13-11-6-4-7-12(13)9-5-8-11/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZPWRVDIHPOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23B | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178117 | |
| Record name | 9-Butyl-9-borabicyclo(3.3.1)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23532-74-3 | |
| Record name | 9-Butyl-9-borabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23532-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Butyl-9-borabicyclo(3.3.1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023532743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Butyl-9-borabicyclo(3.3.1)nonane | |
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| Record name | 9-butyl-9-borabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanistic Investigations of Reactions Involving 9 Butyl 9 Borabicyclo 3.3.1 Nonane
Detailed Kinetic Studies of 9-Borabicyclo[3.3.1]nonane Reactivity and its Implications for B-Alkyl Derivatives
Kinetic studies on the parent compound, 9-borabicyclo[3.3.1]nonane (9-BBN), have laid a critical foundation for understanding the behavior of its B-alkyl derivatives, including 9-butyl-9-BBN. The reactivity of 9-BBN is intrinsically linked to the dynamics of its dimeric structure and the nature of the substrate it reacts with.
The general mechanism can be represented as follows: (9-BBN)₂ ⇌ 2 9-BBN 9-BBN + Substrate → Product
The nature of the substrate plays a crucial role in determining which step is rate-limiting. With highly reactive substrates, the initial dissociation of the dimer is the slower, rate-determining step. nih.govpnas.orgnih.gov Conversely, with less reactive substrates, the subsequent reaction of the 9-BBN monomer with the substrate becomes the bottleneck. nih.govpnas.orgnih.gov For some substrates, the rates of both steps are comparable, leading to more complex kinetic profiles. nih.govpnas.org
The solvent can also influence the dissociation dynamics. For instance, the first-order rate constant for the hydroboration of reactive alkenes is significantly larger in THF than in non-coordinating solvents like carbon tetrachloride, suggesting a catalytic effect of THF on the dimer dissociation. scispace.com
Kinetic studies of the hydroboration of various alkenes with 9-BBN have revealed distinct kinetic orders depending on the alkene's reactivity. nih.govnih.gov
First-Order Kinetics: For reactive alkenes such as 1-hexene (B165129), cyclopentene, and 2-methyl-1-pentene, the reaction is first-order in the 9-BBN dimer and zero-order in the alkene. nih.govnih.gov This indicates that the dissociation of the (9-BBN)₂ dimer is the rate-determining step.
Three-Halves-Order Kinetics: For less reactive alkenes like cyclohexene, 1-methylcyclohexene, and 2,3-dimethyl-2-butene, the reaction exhibits three-halves-order kinetics, being first-order in the alkene and one-half order in the 9-BBN dimer. nih.govnih.gov This is consistent with a mechanism where the reaction of the alkene with the 9-BBN monomer is the rate-determining step.
Intermediate Kinetics: For alkenes with intermediate reactivity, such as cis-3-hexene (B1361246) and 2-methyl-2-butene, the kinetics fall between first and three-halves order, as neither the dimer dissociation nor the subsequent hydroboration step is decisively rate-determining. nih.govpnas.org
These kinetic findings are crucial for understanding the reactivity of B-alkyl derivatives like 9-butyl-9-BBN. While the initial hydroboration to form the B-alkyl derivative is governed by the principles outlined above, subsequent reactions involving the boron-alkyl bond will have their own distinct mechanistic features. For example, in the reduction of substituted benzaldehydes with B-alkyl-9-BBNs, the reaction mechanism is also a key area of investigation. acs.org
Table 1: Kinetic Data for the Hydroboration of Alkenes with (9-BBN)₂
| Alkene | Kinetic Order | Rate-Determining Step | Reference |
|---|---|---|---|
| 1-Hexene | First-Order | Dimer Dissociation | nih.govnih.gov |
| Cyclopentene | First-Order | Dimer Dissociation | nih.govnih.gov |
| Cyclohexene | Three-Halves-Order | Monomer Reaction | nih.govnih.gov |
| 1-Methylcyclohexene | Three-Halves-Order | Monomer Reaction | nih.govnih.gov |
| cis-3-Hexene | Intermediate | Neither step is decisively rate-determining | nih.govpnas.org |
Theoretical and Computational Analyses of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving organoboranes. These methods allow for the characterization of transient species like transition states and provide deep insights into the electronic structure of intermediates.
DFT calculations are widely used to map the potential energy surfaces of reactions, helping to identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netnih.gov For reactions involving 9-BBN and its derivatives, DFT can be employed to:
Predict Reaction Pathways: By calculating the energies of various possible routes, the most favorable reaction pathway can be determined. researchgate.net
Characterize Transition States: The geometry and vibrational frequencies of transition states can be calculated, providing a detailed picture of the bond-forming and bond-breaking processes. Finding these transition structures is a challenging but crucial aspect of computational organic chemistry. github.io
Explain Selectivity: DFT can rationalize the observed regio- and stereoselectivity in reactions like hydroboration by comparing the activation energies of different transition states. researchgate.net For example, in the hydroboration of dienes, a strong correlation has been found between the calculated atomic charges of the double-bonded carbons and the lowest energy transition states. researchgate.net
Recent studies have utilized DFT to investigate the mechanism of various reactions, including those relevant to human health and the environment, highlighting the broad applicability of these computational methods. acs.org
Understanding the electronic structure and bonding of organoborane intermediates is key to comprehending their reactivity. Computational methods provide valuable information on:
Charge Distribution: The distribution of electron density within a molecule can be calculated, revealing the electrophilic and nucleophilic sites.
Orbital Interactions: Analysis of molecular orbitals can explain the nature of bonding and the interactions that stabilize transition states and intermediates. For instance, in certain borylation reactions, stabilizing interactions between a heteroatom and the boron center, as well as weak C-H···O interactions, have been identified in the transition state. acs.org
Bonding in Intermediates: The nature of the bonds in transient species, such as the B(sp²)–B(sp³) bond in unsymmetrical diborane(5) anions, can be characterized. d-nb.info
These electronic structure investigations, often coupled with experimental data, provide a comprehensive understanding of the factors that govern the reactivity of organoboranes like 9-butyl-9-BBN.
Proposed Mechanistic Pathways for Key Transformations Involving the Boron-Alkyl Bond
The boron-alkyl bond in compounds like 9-butyl-9-BBN is a versatile functional group that can participate in a wide array of transformations, most notably carbon-carbon bond-forming reactions.
One of the most significant applications is in palladium-catalyzed cross-coupling reactions, often referred to as Suzuki-Miyaura couplings. In these reactions, the alkyl group from the B-alkyl-9-BBN derivative is transferred to an organic halide or triflate. The generally accepted mechanism for these reactions involves a catalytic cycle with the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the organic halide (R'-X) to form a palladium(II) intermediate.
Transmetalation: The B-alkyl-9-BBN derivative, often activated by a base to form an "ate" complex, transfers its alkyl group to the palladium(II) center, displacing the halide. This step forms a diorganopalladium(II) species.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond (R-R') and regenerating the palladium(0) catalyst.
The presence of a base is often crucial for the transmetalation step to proceed efficiently. orgsyn.org It is believed that the base coordinates to the boron atom, forming a more nucleophilic boronate species that facilitates the transfer of the alkyl group to the palladium center.
Beyond cross-coupling, the boron-alkyl bond can be involved in other transformations. For example, the reaction of 1,1-bis(pinacolboronate) esters with alkyl halides in the presence of a metal alkoxide is proposed to proceed through the generation of a boron-stabilized carbanion, which then acts as a nucleophile. acs.org While this specific example does not directly involve 9-butyl-9-BBN, it highlights the diverse mechanistic possibilities for reactions involving boron-carbon bonds.
Applications of 9 Butyl 9 Borabicyclo 3.3.1 Nonane in Stereoselective Organic Synthesis
Regioselectivity and Stereoselectivity in Hydroboration Reactions of Unsaturated Substrates
9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly effective hydroborating agent, known for its exceptional regio- and stereoselectivity in reactions with unsaturated organic compounds. researchgate.net The hydroboration of alkenes and alkynes with 9-BBN typically proceeds in a way that the boron atom adds to the less sterically hindered carbon atom of the double or triple bond, an anti-Markovnikov addition. This high regioselectivity is a hallmark of 9-BBN and surpasses that of many other hydroborating agents. researchgate.net For instance, the hydroboration of 1-hexene (B165129) with 9-BBN results in 99.9% of the boron adding to the terminal carbon.
The stereoselectivity of 9-BBN hydroboration is also noteworthy. The addition of the B-H bond across the double or triple bond occurs in a syn fashion, meaning that both the boron and hydrogen atoms add to the same face of the pi system. In the case of cyclic olefins, the hydroboration with 9-BBN often proceeds with high stereospecificity, leading to the formation of a single stereoisomer. researchgate.net For example, the hydroboration of 1,3-dimethylcyclopentene (B8785768) with 9-BBN yields exclusively the product where both methyl groups are trans to the 9-BBN moiety. researchgate.net
The reaction kinetics of hydroboration with 9-BBN can vary depending on the reactivity of the alkene substrate. With more reactive alkenes, the reaction follows first-order kinetics, where the rate-determining step is the dissociation of the 9-BBN dimer. nih.gov In contrast, with less reactive alkenes, the reaction exhibits three-halves-order kinetics. nih.gov
The stereochemical outcome of hydroboration reactions with 9-BBN is significantly influenced by both the steric and electronic properties of the unsaturated substrate. researchgate.net Steric hindrance around the double or triple bond is a primary factor dictating the regioselectivity of the hydroboration. The bulky bicyclic structure of 9-BBN favors addition to the less sterically crowded carbon atom. This effect is so pronounced that in many cases, the regioselectivity approaches 100%. For example, with cis-4-methyl-2-pentene, 9-BBN places 99.8% of the boron at the less hindered carbon of the double bond.
Electronic factors also play a role in directing the hydroboration. Electron-withdrawing groups on the substrate can influence the electron density of the double or triple bond, thereby affecting the rate and regioselectivity of the reaction. However, the steric influence of 9-BBN is often the dominant factor. The interplay of these steric and electronic effects allows for fine-tuning of the reaction to achieve desired stereochemical outcomes.
While 9-BBN itself is an achiral reagent, its derivatives can be used to achieve high levels of diastereoselectivity and enantioselectivity in hydroboration reactions. Chiral auxiliaries can be incorporated into the B-alkyl group of 9-BBN, leading to chiral reagents that can induce asymmetry in the hydroboration of prochiral olefins. This approach has been successfully employed in the synthesis of chiral alcohols with high enantiomeric excess.
A key strategy involves the use of chiral alkenes to create a chiral B-alkyl-9-BBN derivative, which is then used to hydroborate a different, prochiral alkene. This process, known as double asymmetric induction, can lead to very high levels of stereocontrol. The stereochemical outcome is dependent on the "matching" or "mismatching" of the chiral elements of the reagent and the substrate.
Furthermore, the development of catalytic enantioselective hydroboration methods using chiral ligands in conjunction with a boron source has expanded the utility of this reaction. For instance, chiral phosphine (B1218219) ligands can be used to induce enantioselectivity in borane (B79455) addition, providing access to non-racemic 9-BBN derivatives.
Selective Reduction Reactions Mediated by 9-Butyl-9-borabicyclo[3.3.1]nonane
This compound and its parent compound, 9-BBN, are not only effective hydroborating agents but also serve as selective reducing agents for a variety of functional groups. researchgate.netresearchgate.net The reducing properties of 9-BBN are generally milder than those of other common reducing agents like lithium aluminum hydride, allowing for greater chemoselectivity. sci-hub.se
9-BBN exhibits remarkable chemoselectivity in the reduction of carbonyl compounds. google.com It readily reduces aldehydes and ketones to the corresponding alcohols. researchgate.netgoogle.com A significant advantage of 9-BBN is its ability to selectively reduce α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols without affecting the carbon-carbon double bond. researchgate.netacs.org This is in contrast to many other reducing agents that may also reduce the double bond.
The reagent's mildness allows for the reduction of aldehydes and ketones in the presence of other functional groups that are typically susceptible to reduction, such as esters, amides, and nitriles. researchgate.net For example, a conjugated aldehyde can be selectively reduced to an allylic alcohol in a molecule also containing an ester group. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature in solvents like tetrahydrofuran (B95107).
The table below summarizes the selective reduction of various carbonyl compounds with 9-BBN.
| Substrate | Product | Selectivity | Reference |
| α,β-Unsaturated Aldehyde | Allylic Alcohol | High (double bond preserved) | researchgate.netacs.org |
| α,β-Unsaturated Ketone | Allylic Alcohol | High (double bond preserved) | researchgate.netacs.org |
| Aldehyde | Primary Alcohol | High | researchgate.netgoogle.com |
| Ketone | Secondary Alcohol | High | researchgate.netgoogle.com |
| Ester | Tolerated | High | researchgate.net |
| Amide | Tolerated | High | researchgate.net |
This table is interactive. Click on the headers to sort.
9-BBN is also a valuable reagent for the reduction of nitrogen-containing functional groups. It can effectively reduce amides and lactams to the corresponding amines. A notable feature of 9-BBN is that it does not form stable complexes with tertiary amines, which means that a stoichiometric amount of the reagent is sufficient for the complete reduction of amides to amines. organic-chemistry.org
The reduction of N-alkyl lactams to their corresponding cyclic amines can be achieved using 9-BBN. semanticscholar.orgorganic-chemistry.org This transformation is highly chemoselective, allowing for the reduction of a lactam in the presence of an ester group. semanticscholar.orgorganic-chemistry.org Typically, about 2.2 to 2.5 equivalents of 9-BBN are required for the complete reduction of 5- and 6-membered tertiary lactams. researchgate.netorganic-chemistry.org The reaction is generally carried out in refluxing tetrahydrofuran. organic-chemistry.org
The reduction of imines to amines can also be accomplished using 9-BBN. N-unsubstituted imines can be formed as stable adducts with organoboranes at room temperature, which can then be reduced to the corresponding primary amines. researchgate.net
Carbon-Carbon Bond Forming Reactions Catalyzed or Mediated by this compound Derivatives
Derivatives of this compound, specifically B-alkyl-9-BBN compounds, are versatile intermediates for the formation of new carbon-carbon bonds. orgsyn.orgresearchgate.net These organoboranes, readily prepared via hydroboration of alkenes, can participate in a variety of cross-coupling reactions.
A prominent example is the Suzuki-Miyaura coupling reaction, where B-alkyl-9-BBN derivatives are coupled with organic halides or triflates in the presence of a palladium catalyst and a base. sigmaaldrich.comorgsyn.org This reaction is highly efficient for forming sp³-sp² and sp³-sp³ carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups on both coupling partners, making it a powerful tool in organic synthesis. sigmaaldrich.com For instance, the coupling of a B-alkyl-9-BBN with a 1-halo-1-alkene provides a direct route to substituted alkenes. sigmaaldrich.com
Another important application is the α-alkylation of ketones. B-alkyl-9-borabicyclo[3.3.1]nonanes react with α-bromo ketones in the presence of a base, such as potassium tert-butoxide, to afford α-alkylated ketones. researchgate.net Similarly, these organoboranes can be used for the α-alkylation of esters and nitriles that contain an α-halo substituent. researchgate.net
Furthermore, B-alkenyl-9-BBN derivatives can add to the carbonyl group of aldehydes and ketones to produce allylic alcohols. researchgate.net These reactions often exhibit high chemoselectivity, with B-alkynyl-9-BBN compounds reacting with unhindered aldehydes in the presence of ketones. researchgate.net
The table below provides examples of carbon-carbon bond forming reactions involving 9-BBN derivatives.
| Reaction Type | Reactants | Product | Catalyst/Mediator | Reference |
| Suzuki-Miyaura Coupling | B-Alkyl-9-BBN + Aryl Halide | Alkyl-Aryl Compound | Palladium Catalyst | sigmaaldrich.comorgsyn.org |
| α-Alkylation of Ketones | B-Alkyl-9-BBN + α-Bromo Ketone | α-Alkylated Ketone | Potassium tert-butoxide | researchgate.net |
| Carbonylative Cross-Coupling | 9-Alkyl-9-BBN + 1-Halo-1-alkene + CO | α,β-Unsaturated Ketone | Palladium Catalyst | researchgate.net |
| Conjugate Addition | B-Alkyl-9-BBN + Enone | β-Alkylated Ketone | - | researchgate.net |
This table is interactive. Click on the headers to sort.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. While traditionally used for coupling sp²-hybridized carbons, the use of 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) derivatives has extended this methodology to include sp³-hybridized alkyl groups. acs.orgorganic-chemistry.org this compound, as a representative 9-alkyl-9-BBN, is readily prepared via the hydroboration of 1-butene (B85601) with 9-borabicyclo[3.3.1]nonane (9-BBN). acs.orgresearchgate.net This reagent class is particularly effective due to the high reactivity of the boron species. thieme-connect.com
The cross-coupling of B-alkyl-9-BBN derivatives with partners like 1-halo-1-alkenes or haloarenes proceeds efficiently in the presence of a palladium catalyst and a base. acs.orgsigmaaldrich.com A common catalytic system involves PdCl₂(dppf) with bases such as potassium phosphate (B84403) (K₃PO₄) or sodium hydroxide. acs.orgscispace.comoup.com The reaction is notable for its tolerance of a wide variety of functional groups on either of the coupling partners, allowing for the synthesis of complex, stereochemically pure molecules under mild conditions. acs.orgsigmaaldrich.com
A significant challenge in cross-coupling reactions involving alkyl groups is the potential for β-hydride elimination from the alkylpalladium(II) intermediate. orgsyn.org However, the use of 9-alkyl-9-BBN derivatives in conjunction with specific palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable base like K₃PO₄, facilitates the desired coupling with primary iodoalkanes, yielding the corresponding alkyl-alkyl products in good yields. scispace.comoup.comorgsyn.org The choice of ligand on the palladium catalyst is crucial; while bidentate phosphine ligands like dppf are effective for couplings with aryl and vinyl halides, monodentate ligands like PPh₃ are often superior for alkyl-alkyl couplings. acs.orgscispace.com
Research has demonstrated that these reactions can be optimized for various substrates. For instance, the coupling of B-benzyl-9-BBN with a range of aryl and heteroaryl halides and triflates has been successfully achieved using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos, producing medicinally relevant methylene-linked biaryls in high yields. acs.org The reaction conditions, including the choice of base and solvent, can be tailored to the specific substrates. Aqueous bases or the use of hydrated inorganic salts like K₃PO₄·nH₂O can accelerate the reaction. orgsyn.org Alternatively, non-aqueous conditions using sodium methoxide (B1231860) in THF are also effective, forming an "ate"-complex that facilitates coupling at room temperature. orgsyn.org
Allylboration and Related Rearrangement Reactions
Allylboration is a powerful method for the stereoselective synthesis of homoallylic alcohols. B-Allyl derivatives of 9-borabicyclo[3.3.1]nonane are key reagents in these transformations. thieme-connect.de These reagents can be prepared from the corresponding allylic bromides and 9-methoxy-9-borabicyclo[3.3.1]nonane. thieme-connect.de The subsequent reaction of these B-allyl-9-BBN compounds with aldehydes and ketones proceeds with high diastereoselectivity. thieme-connect.deacs.org
These reactions typically occur via a six-membered, chair-like transition state, which accounts for the high degree of stereocontrol observed. thieme-connect.de The geometry of the allylborane is faithfully transferred to the product homoallylic alcohol. For instance, (Z)-crotylboranes yield syn-homoallylic alcohols, while (E)-crotylboranes produce the anti-diastereomers. acs.org This stereospecificity makes allylboration with 9-BBN derivatives a valuable tool for constructing chiral centers.
An interesting rearrangement occurs in the reaction of "ate" complexes formed from 1-lithio-1-methoxyallene and 9-alkyl-9-borabicyclo[3.3.1]nonane. thieme-connect.de Treatment of these intermediates with acetic acid leads to the formation of allylic borates, which then undergo an intramolecular cyclization to produce 1-substituted 1-methoxycyclopropanes in good yield. thieme-connect.de Furthermore, lithium dialkyl-9-borabicyclo[3.3.1]nonanate "ate" complexes can undergo facile rearrangement through a hydride transfer mechanism, providing a synthetic route to cis-bicyclo[3.3.0]oct-1-yldialkylboranes. acs.org
Homologation and Chain Elongation Strategies for Alkyl Boranes
Homologation reactions provide a method for the single-carbon insertion into an alkyl-boron bond, effectively elongating the carbon chain. This strategy has been successfully applied to 9-alkyl-9-BBN derivatives, expanding their synthetic utility. researchgate.net These homologated derivatives are versatile intermediates that can be transformed into a variety of other functional groups. researchgate.net
A key application of this strategy is the synthesis of exocyclic methylene (B1212753) compounds from cycloalkenes. researchgate.net The process involves the hydroboration of a cycloalkene with 9-BBN, followed by a homologation reaction. The resulting B-(cycloalkylmethyl)-9-BBN derivatives are convenient substrates for the formation of the exocyclic double bond. This method offers a valuable alternative to traditional olefination procedures like the Wittig reaction. researchgate.net
Advanced Spectroscopic and Structural Characterization of 9 Butyl 9 Borabicyclo 3.3.1 Nonane and Its Intermediates
Applications of Multinuclear NMR Spectroscopy (¹¹B, ¹³C, ¹H, ¹⁹F) for Structural and Mechanistic Elucidation
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organoboranes like 9-Butyl-9-borabicyclo[3.3.1]nonane. By examining various nuclei, researchers can piece together a comprehensive picture of the molecule's structure and reactivity. uea.ac.ukdntb.gov.ua
¹¹B NMR Spectroscopy is particularly informative due to the boron atom's central role. The ¹¹B chemical shift (δ) is highly sensitive to the coordination number and electronic environment of the boron center. In its tricoordinate state, as in this compound, the boron atom is electron-deficient, resulting in a characteristic downfield chemical shift. Upon coordination with a Lewis base to form a tetracoordinate adduct, the boron center becomes more electron-rich, causing a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu For instance, the parent 9-BBN dimer exhibits a ¹¹B signal around δ +28 ppm. orgsyn.orggithub.io In contrast, N-heterocyclic carbene (NHC) adducts of 9-BBN show signals shifted significantly upfield, typically in the range of δ –15 to –17 ppm. rsc.org The formation of cationic borenium ions, where the boron is part of a highly reactive, electron-poor species, leads to dramatic downfield shifts, with reported values of δ 81.4 ppm and higher. rsc.org This sensitivity allows for the direct observation of adduct formation and the generation of reactive intermediates. nih.gov
¹H and ¹³C NMR Spectroscopy provide detailed information about the carbon skeleton of the molecule. For the 9-borabicyclo[3.3.1]nonane framework, ¹H NMR spectra typically show a series of complex multiplets in the aliphatic region (δ 1.2–2.5 ppm) corresponding to the bridgehead and methylene (B1212753) protons of the bicyclic system. orgsyn.org The signals for the butyl group in this compound would appear in their characteristic regions of the ¹H spectrum. ¹³C NMR spectra complement this by providing distinct signals for each carbon environment. For the 9-BBN dimer, characteristic signals are observed for the bridgehead carbons (C-1,5) and the methylene carbons of the rings (C-2,4,6,8 and C-3,7). orgsyn.org The extensive study of ¹³C NMR properties of various 9-BBN adducts has been crucial for structural confirmation. orgsyn.orgresearchgate.net
¹⁹F NMR Spectroscopy becomes a valuable tool when fluorinated groups are present, either in the molecule itself or, more commonly, in the counter-ion of a reactive intermediate. For example, in studies involving the generation of borenium ions from 9-BBN adducts, counter-ions like tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻) or triflate (OTf⁻) are often used. rsc.orgrsc.org The ¹⁹F NMR spectrum provides a clear diagnostic signal for the presence and nature of these counter-ions, helping to confirm the formation of the intended ionic species. For example, a triflate counter-ion typically shows a sharp singlet around δ -78 to -79 ppm. rsc.org
| Compound/Species | Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 9-BBN Dimer | ¹¹B | C₆D₆ | 28 | - | orgsyn.org |
| 9-BBN Dimer | ¹³C | C₆D₆ | 20.2 (br, C-1,5), 24.3 (C-3,7), 33.6 (C-2,4,6,8) | - | orgsyn.org |
| IMe₄-9-BBN Adduct | ¹¹B | CD₂Cl₂ | -16.28 | ¹JBH = 82 | rsc.org |
| IMes-9-BBN Adduct | ¹¹B | CD₂Cl₂ | -15.84 | ¹JBH = 78 | rsc.org |
| [(Idipp)(BC₈H₁₄)]⁺[B(C₆F₅)₄]⁻ | ¹¹B | CD₂Cl₂ | 89.1 | - | rsc.org |
| [IMes-9-BBN-OTf] | ¹⁹F | CD₂Cl₂ | -78.9 | - | rsc.org |
X-ray Crystallographic Studies of this compound Adducts and Key Reaction Intermediates
While obtaining a crystal structure of the simple this compound can be challenging, X-ray crystallography has been successfully applied to its parent compound, the 9-BBN dimer, and numerous adducts and key reaction intermediates. orgsyn.orgrsc.org These studies provide unequivocal proof of structure and precise metrical parameters, such as bond lengths and angles, which are fundamental to understanding the steric and electronic properties of the molecule.
The crystal structure of the 9-BBN dimer confirms that it exists as a hydride-bridged dimer, with the two bicyclic units linked by B-H-B bonds. orgsyn.org This dimeric structure is responsible for its remarkable stability compared to other dialkylboranes.
X-ray diffraction has been particularly insightful in characterizing adducts of 9-BBN with various Lewis bases, such as N-heterocyclic carbenes (NHCs). rsc.orgrsc.org These crystal structures clearly show the formation of a dative bond between the carbene carbon and the boron atom, resulting in a tetrahedral geometry at the boron center. The B-C bond length in these adducts provides a direct measure of the strength of the interaction. Similarly, the structure of a bifunctional catalyst derived from 9-BBN revealed an intramolecular coordination between a nitrogen atom and the boron center, forming a folded cyclic structure with a B-N bond length of 1.617 Å. chinesechemsoc.org The analysis of these solid-state structures is crucial for validating reaction pathways and understanding the nature of bonding in key intermediates. rsc.org
| Compound | Key Feature | Bond Length (Å) | Significance | Reference |
|---|---|---|---|---|
| 9-BBN Dimer | Dimeric Structure | - | Confirms hydride-bridged structure and stability. | orgsyn.org |
| CPI-B Catalyst | Intramolecular B-N Coordination | 1.617 | Demonstrates formation of a stable, cyclic adduct. | chinesechemsoc.org |
| NHC-9-BBN Adducts | B-C Dative Bond | Varies | Confirms tetracoordination at boron upon adduct formation. | rsc.orgrsc.org |
Infrared and Raman Spectroscopic Analysis of Boron-Hydrogen and Boron-Carbon Bond Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a powerful method for probing the specific bonds within a molecule. For the 9-borabicyclo[3.3.1]nonane family, these techniques are especially useful for identifying vibrations involving the boron atom.
In the IR spectrum of the parent 9-BBN dimer, a strong and characteristic absorption band appears around 1560 cm⁻¹. orgsyn.orggithub.io This band is assigned to the stretching vibration of the bridging boron-hydrogen-boron (B-H-B) bonds and is a key diagnostic feature for the dimeric form. When 9-BBN acts as a monomer in adducts, this bridging peak disappears and is replaced by a terminal B-H stretching vibration, which typically appears at a higher frequency.
The vibrations of the boron-carbon (B-C) bonds also give rise to signals in the IR and Raman spectra, although they can be harder to assign definitively without the aid of computational calculations. These signals provide information about the strength and nature of the bond between the boron atom and the butyl group, as well as the endocyclic carbons of the bicyclic framework. The analysis of these vibrational modes, often cross-referenced with DFT-calculated spectra, enhances the accuracy of structural assignments and provides a more complete picture of the molecule's bonding characteristics.
| Compound/Species | Vibrational Mode | Frequency (cm⁻¹) | Significance | Reference |
|---|---|---|---|---|
| 9-BBN Dimer | B-H-B Bridge Stretch | ~1560 | Diagnostic for the dimeric structure. | orgsyn.orggithub.io |
| Generic 9-BBN Monomer/Adduct | Terminal B-H Stretch | ~2100-2400 | Indicates a monomeric species with a terminal B-H bond. | rsc.org |
Catalytic Roles and Emerging Applications of 9 Butyl 9 Borabicyclo 3.3.1 Nonane and Its Derivatives
Metal-Free Catalysis in Hydroboration and Other Transformations
9-Butyl-9-borabicyclo[3.3.1]nonane (9-BBN) and its derivatives have emerged as versatile reagents in metal-free catalysis, most notably in hydroboration reactions. The dimeric form of 9-BBN is recognized as the first metal-free catalyst for the monohydroboration of carbodiimides using pinacolborane. rsc.orgsmolecule.com Mechanistic studies, including kinetic analyses and DFT calculations, suggest a plausible pathway involving a heterocyclic amidinate intermediate with a three-center-two-electron B-H-B bond. rsc.org This application is significant as it circumvents the need for metal catalysts, which can be expensive and introduce issues of toxicity and contamination.
Beyond carbodiimides, 9-BBN has demonstrated catalytic activity in other transformations. It has been employed in Friedel-Crafts benzylation reactions, enabling the benzylation of arenes with benzyl (B1604629) fluorides under mild conditions with good functional group tolerance. rsc.org Furthermore, catalyst-free dehydrocoupling reactions of amines, alcohols, and thiols with pinacolborane and 9-BBN have been achieved under mild conditions. rsc.org This process is believed to proceed through the formation of Lewis acid-base adducts. rsc.org
The catalytic utility of 9-BBN extends to the hydroboration of alkynes. While pinacolborane is a stable but less reactive hydroborating agent, 9-BBN can catalyze the hydroboration of phenylacetylene (B144264) with pinacolborane. morressier.com This catalytic approach enhances the reactivity of pinacolborane, making it a more viable reagent for such transformations. morressier.com
The following table summarizes key metal-free catalytic applications of 9-BBN and its derivatives:
| Application | Substrate | Reagent | Key Findings |
| Monohydroboration | Carbodiimides | Pinacolborane | First example of metal-free catalysis for this reaction, proceeds via a heterocyclic amidinate intermediate. rsc.orgsmolecule.com |
| Friedel-Crafts Benzylation | Arenes | Benzyl fluorides | Facilitates benzylation under mild conditions with good functional group tolerance. rsc.org |
| Dehydrocoupling | Amines, Alcohols, Thiols | Pinacolborane | Occurs under mild, catalyst-free conditions through Lewis acid-base adduct formation. rsc.org |
| Hydroboration | Phenylacetylene | Pinacolborane | 9-BBN catalyzes the reaction, enhancing the reactivity of the stable pinacolborane. morressier.com |
Co-catalytic Applications in Complex Organic Reactions
This compound and its derivatives also play a significant role as co-catalysts in various complex organic reactions, often in conjunction with transition metal catalysts. In these systems, the borane (B79455) can act as a crucial activating agent or participate in transmetalation steps, facilitating otherwise challenging transformations.
A prominent example is the palladium-catalyzed cross-coupling reaction of 9-alkyl-9-BBN derivatives with 1-alkenyl and aryl halides or triflates. orgsyn.orgsigmaaldrich.com This reaction, which proceeds in the presence of a palladium catalyst and a base, is a powerful method for forming carbon-carbon bonds. orgsyn.org The presence of water can significantly accelerate these reactions. orgsyn.org The 9-alkyl-9-BBN reagents are typically prepared in situ through the hydroboration of terminal alkenes with 9-BBN. orgsyn.org
These co-catalytic systems have been successfully applied to the synthesis of a wide range of organic molecules, including functionalized alkenes and arenes. sigmaaldrich.com The reaction is tolerant of various functional groups on both coupling partners, allowing for the stereoselective synthesis of complex molecules under mild conditions. sigmaaldrich.com
Another notable co-catalytic application is the palladium-catalyzed iminocarbonylative cross-coupling reaction between haloarenes, t-butylisocyanide, and 9-alkyl-9-BBN derivatives. researchgate.net This three-component reaction provides a direct route to alkyl aryl ketones after hydrolysis of the resulting ketimine intermediates. researchgate.net
The following table details some of the co-catalytic applications of 9-BBN derivatives:
| Reaction Type | Coupling Partners | Catalyst System | Product |
| Cross-Coupling | 9-Alkyl-9-BBN and 1-Alkenyl/Aryl Halides or Triflates | PdCl2(dppf) and Base | Alkenes and Arenes |
| Iminocarbonylative Cross-Coupling | Haloarenes, t-Butylisocyanide, and 9-Alkyl-9-BBN | Pd(PPh3)4 and K3PO4 | Alkyl Aryl Ketones |
Novel Reactivity Modes and "Hidden Catalysis" in Arene Functionalization
Recent research has uncovered novel reactivity modes and instances of "hidden catalysis" involving 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) in arene functionalization reactions. These discoveries challenge previous assumptions about the role of certain catalysts and reveal the unexpected catalytic potential of 9-BBN derivatives.
In what was initially believed to be an iron-catalyzed arene borylation of 2-aryl pyridine (B92270) derivatives with H-B-9-BBN using only FeBr₃ as the catalyst, a deeper mechanistic analysis revealed a "hidden catalysis" pathway. researchgate.netnih.gov It was discovered that the iron salt is not the borylation catalyst itself but rather acts as an initiator to generate a catalytically active haloborane, Br-B-9-BBN. researchgate.netnih.gov This in situ generated Br-B-9-BBN is the true catalyst, proceeding through a catalytic electrophilic borylation mechanism. researchgate.netnih.gov This finding highlights a new, orthogonal method for generating haloboranes and their previously unrecognized role as hidden catalysts in arene borylation. researchgate.netnih.gov
This concept of "hidden catalysis" has also been explored in the context of hydroboration reactions. Simple nucleophiles, structurally similar to known hydroboration catalysts, can mediate the formation of BH₃ and borohydride (B1222165) species from pinacolborane (HBpin). acs.org Subsequent alkene and alkyne hydroboration reactions were found to be primarily mediated by the generated BH₃, indicating that the nucleophiles were promoting the formation of the actual catalyst rather than acting as true catalysts themselves. acs.org
These findings underscore the importance of detailed mechanistic studies to fully understand the roles of all components in a catalytic system. The ability of 9-BBN and its derivatives to participate in these unexpected catalytic cycles opens up new avenues for reaction design and optimization.
The table below summarizes the key aspects of novel reactivity and hidden catalysis involving 9-BBN.
| Reaction | Perceived Catalyst | True Catalyst (Hidden) | Mechanistic Insight |
| Arene Borylation of 2-Aryl Pyridines | FeBr₃ | Br-B-9-BBN | Iron salt initiates the formation of the catalytically active haloborane. researchgate.netnih.gov |
| Hydroboration with Pinacolborane | Nucleophiles (e.g., NaOᵗBu) | BH₃ | Nucleophiles promote the decomposition of HBpin to generate the active catalyst, BH₃. acs.org |
Utilization in Polymer Chemistry and Materials Science
This compound and its parent compound, 9-BBN, have found significant applications in polymer chemistry and materials science, primarily due to their utility in polymerization initiation and the synthesis of functional polymers and materials.
One key application is in the synthesis of well-defined block copolymers. For instance, α,ω-dihydroxy polyethylene (B3416737) has been synthesized via polyhomologation using a novel difunctional initiator derived from 9-BBN and 2,3-dimethylbut-2-ene. rsc.org This dihydroxy-terminated polyethylene can then be used as a macroinitiator for the ring-opening polymerization of ε-caprolactone or atom transfer radical polymerization of styrene (B11656) to produce well-defined triblock copolymers of polyethylene with polycaprolactone (B3415563) or polystyrene. rsc.org
9-BBN and its derivatives are also employed as building blocks in the synthesis of dendrimers and hyperbranched polymers. sigmaaldrich.com The versatile reactivity of the borane moiety allows for its incorporation into complex, branched architectures through various coupling reactions. sigmaaldrich.com
Furthermore, 9-BBN has been utilized in redox-initiated cationic polymerization. For example, it can be used for the reduction of diaryliodonium salts, which in turn initiates the cationic polymerization of various monomers. acs.org This method provides a route to polymers under conditions where the initiator can be activated by the reducing agent.
The unique reactivity of 9-BBN also extends to the synthesis of inorganic-organic hybrid materials. It has been used to reduce metal salts, such as those of mercury, silver, and platinum, to their free metals. google.com In the case of platinum, this can lead to the formation of catalytically active forms of the metal, demonstrating a link between its reducing properties and materials synthesis. google.com
The table below provides a summary of the applications of 9-BBN in polymer chemistry and materials science.
| Application | Monomers/Precursors | Key Feature | Resulting Material |
| Block Copolymer Synthesis | Dimethylsulfoxonium methylide, ε-caprolactone, styrene | Difunctional initiator from 9-BBN | Triblock copolymers (e.g., polyethylene-polycaprolactone) rsc.org |
| Dendrimer and Hyperbranched Polymer Synthesis | Various aryl/alkyl building blocks | Versatile coupling reactions | Complex branched polymers sigmaaldrich.com |
| Cationic Polymerization | Various cationically polymerizable monomers | Redox initiation with diaryliodonium salts | Polymers via cationic mechanism acs.org |
| Metal Nanoparticle Synthesis | Metal salts (e.g., of Pt, Ag, Hg) | Reduction of metal ions | Free metals, some with catalytic activity google.com |
Comparative Studies and Future Research Directions for 9 Butyl 9 Borabicyclo 3.3.1 Nonane
Comparative Reactivity and Selectivity Studies with Other Organoborane Reagents
The synthetic utility of 9-Butyl-9-borabicyclo[3.3.1]nonane, and its parent compound 9-borabicyclo[3.3.1]nonane (9-BBN), stems from its unique structural properties which impart high selectivity compared to other organoborane reagents. The bicyclic framework creates significant steric hindrance around the boron center, making it a highly regioselective hydroborating agent. libretexts.orgwikipedia.org
In hydroboration reactions, 9-BBN demonstrates superior regioselectivity, favoring addition to the least sterically hindered carbon of a double bond to an extent often greater than other dialkylboranes like disiamylborane (B86530) or dicyclohexylborane. organic-chemistry.org For instance, the hydroboration of terminal alkenes followed by oxidation almost exclusively yields the anti-Markovnikov primary alcohol, often with isomeric purity exceeding 99.5%. researchgate.netresearchgate.net This selectivity is markedly higher than that achieved with less bulky reagents such as diborane (B8814927) or thexylborane.
The following table, based on data for the parent 9-BBN, illustrates its high regioselectivity in the hydroboration-oxidation of various unsymmetrical olefins compared to diborane and the sterically hindered disiamylborane.
Table 1: Comparative Regioselectivity of Hydroborating Agents (% Alcohol Distribution after Oxidation)
| Alkene | Reagent | % Primary Alcohol | % Secondary Alcohol |
|---|---|---|---|
| 1-Hexene (B165129) | Diborane | 94 | 6 |
| Disiamylborane | 99 | 1 | |
| 9-BBN | >99.9 | <0.1 | |
| Styrene (B11656) | Diborane | 80 | 20 |
| Disiamylborane | 98 | 2 | |
| 9-BBN | 98 | 2 | |
| cis-4-Methyl-2-pentene | Diborane | 57 | 43 |
| Disiamylborane | 97 | 3 | |
| 9-BBN | 99.8 | 0.2 |
In the context of Suzuki-Miyaura cross-coupling reactions, the Lewis acidity of the boron center in B-alkyl-9-BBN derivatives is a crucial factor. acs.org A comparative study revealed that B-alkyl-9-BBNs react preferentially over their B-alkyl-9-oxa-10-borabicyclo[3.3.2]decane (R-OBBD) counterparts in competitive experiments. This enhanced reactivity is attributed to the ability of the B-alkyl-9-BBN to form a hydroxyborate complex, [HO(R)-9-BBN]⁻, with the base, which facilitates the transmetalation step with the palladium catalyst. The analogous R-OBBD reagent does not form this complex, leading to a slower reaction pathway. acs.org
Furthermore, 9-BBN is a mild reducing agent for carbonyl compounds. organic-chemistry.org Unlike many other boranes, it does not form stable complexes with tertiary amines, allowing for the stoichiometric reduction of amides to amines. organic-chemistry.org
Development of New 9-BBN Derivatives with Tailored Reactivity or Enhanced Selectivity Profiles
Research has focused on modifying the application of 9-BBN and its derivatives to achieve specific synthetic outcomes, effectively creating new reagents with tailored profiles.
One significant development is the use of 9-BBN as a catalyst in the hydroboration of alkynes with less reactive boranes like pinacolborane (HBpin). ajuronline.org While the reaction between phenylacetylene (B144264) and pinacolborane is sluggish on its own, adding a catalytic amount (e.g., 20 mol%) of 9-BBN significantly accelerates the process, yielding (E)-vinylboronates in good yields. This approach harnesses the reactivity of 9-BBN to facilitate a reaction with a more stable and commonly used boronic ester precursor. ajuronline.org
In Suzuki-Miyaura couplings, the selectivity can be tailored by the choice of ligands on the palladium catalyst. A highly selective monocoupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN reagents has been developed. organic-chemistry.org This method uses palladium catalysts with specific bisphosphine ligands that have a large P-Pd-P bite angle, such as XantPhos and DpePhos. This tailored catalytic system produces Z-chlorinated internal alkenes with high stereoselectivity, overcoming the common problem of double substitution. organic-chemistry.org
Another innovative strategy is the "9-MeO-9-BBN variant" for Suzuki couplings. researchgate.netresearchgate.net In this base-free method, a polar organometallic reagent (R-M) is first treated with B-methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-9-BBN). This forms a borinate complex that then transfers the R-group to the palladium center for the cross-coupling. This approach extends the scope of Suzuki reactions, particularly for complex sp-sp² and sp³-sp² bond formations, without the need for an external base. researchgate.netresearchgate.net
Integration of this compound Reactions into Flow Chemistry and Continuous Synthesis
The robustness and selectivity of 9-BBN have made it a suitable reagent for integration into modern synthetic technologies like flow chemistry. A notable application is the synthesis of functionalized bicyclo[1.1.1]pentanes (BCPs), which are valuable motifs in medicinal chemistry. researchgate.net
A process has been developed where alkyl iodides react with propellane in the presence of 9-BBN under flow conditions. This reaction is initiated by light and does not require any additional catalysts or additives. The flow setup allows for a clean reaction, often providing the desired BCP products in high purity directly after solvent evaporation. This method represents a scalable and general approach to constructing functionalized BCPs, demonstrating the successful application of 9-BBN chemistry in a continuous synthesis platform. researchgate.net
Exploration of this compound in Interdisciplinary Research Areas
The unique reactivity of 9-Butyl-9-BBN and its parent compound has been leveraged in several research areas that bridge organic chemistry with other disciplines.
Medicinal Chemistry and Drug Discovery : 9-BBN is instrumental in synthesizing rigid molecular scaffolds that act as bioisosteres, mimicking the spatial and electronic properties of common structures like benzene (B151609) rings in drug candidates. researchgate.net Its use in creating bicyclo[1.1.1]pentanes provides medicinal chemists with novel building blocks for designing new therapeutic agents. researchgate.net Furthermore, derivatives of 9-BBN are employed in the synthesis of biologically active molecules and pharmaceuticals.
Biocatalysis and Natural Product Synthesis : The compound has been used in synthetic pathways targeting complex natural products, such as the spirotetronate antibiotics. bris.ac.uk These synthetic efforts are often coupled with biochemical studies to elucidate enzymatic pathways, for example, in characterizing cytochrome P450 enzymes involved in late-stage modifications of a natural product scaffold. bris.ac.uk
Radiopharmaceutical Chemistry : The selective transformations possible with 9-BBN have been applied in the field of radiopharmaceutical labeling, highlighting its utility in creating molecules for medical imaging or therapy. orgsyn.org
Materials Science : The ability to construct specific, highly substituted aromatic structures using 9-BBN chemistry is relevant to materials science. For instance, B-bromo-9-BBN has been used in the synthesis of C3-trisubstituted triphenylenes, which are precursors to discotic liquid crystals and other advanced materials. units.it
Q & A
Basic: What are the standard synthetic protocols for preparing 9-Butyl-9-borabicyclo[3.3.1]nonane?
Answer:
The compound is synthesized via hydroboration of the 9-BBN dimer with 1-butene. A typical procedure involves stirring the dimer (e.g., 9-borabicyclo[3.3.1]nonane dimer) with excess 1-butene under nitrogen at room temperature, followed by heating to 50°C for 1 hour. Residual solvents are removed under reduced pressure to yield the product . Key considerations include maintaining an inert atmosphere to prevent oxidation and controlling stoichiometry (e.g., 1:3 molar ratio of dimer to alkene) to ensure complete alkylation.
Basic: What safety precautions are critical when handling this compound?
Answer:
Due to its pyrophoric nature, handling must occur under inert gas (N₂ or Ar). Use flame-resistant equipment and avoid static discharge. Storage in dry tetrahydrofuran (THF) at low temperatures (-20°C) prevents decomposition. Secondary containment and peroxide-free solvents are recommended to mitigate explosion risks . Personal protective equipment (PPE) such as flame-resistant lab coats and face shields is mandatory.
Basic: How is this compound utilized in hydroboration reactions?
Answer:
It acts as a regioselective hydroboration agent for terminal alkenes, favoring anti-Markovnikov addition. The bicyclic structure enforces steric control, directing boron to the less substituted carbon. For example, in the hydroboration of 1-octene, the boron attaches exclusively to the terminal carbon, enabling subsequent Suzuki-Miyaura cross-coupling . Reaction conditions (solvent: THF, temperature: 0–25°C) and substrate purity are critical for reproducibility.
Advanced: How can reaction conditions be optimized for 9-BBN-mediated asymmetric reductions?
Answer:
Asymmetric reductions (e.g., ketone to alcohol) require chiral auxiliaries or catalysts. For instance, 9-methoxy-9-BBN derivatives enable stereoconvergent Suzuki couplings by coordinating with indium catalysts. Optimal enantiomeric excess (ee) is achieved using anhydrous THF, low temperatures (-78°C), and stoichiometric boron-to-substrate ratios. Post-reduction quenching with ethanol/NaOH ensures safe workup .
Advanced: What analytical challenges arise in characterizing 9-BBN derivatives, and how are they resolved?
Answer:
¹¹B NMR and ¹H NMR spectra often exhibit signal overlap due to the compound’s rigid bicyclic structure. For example, 9-decyl-9-BBN shows unresolved alkyl chain signals. Strategies include:
- Low-temperature NMR to reduce rotational mobility.
- Isotopic labeling (e.g., deuterated solvents) to simplify splitting patterns.
- Complementary techniques like IR spectroscopy for boron-alkyl bond verification (stretching at ~1180 cm⁻¹) .
Advanced: How does the steric environment of 9-BBN influence its reactivity in cross-coupling reactions?
Answer:
The bicyclo[3.3.1]nonane framework imposes steric hindrance, preventing undesired β-hydride elimination in Suzuki-Miyaura reactions. This enables coupling with bulky substrates (e.g., aryl chlorides) that fail with other boranes. For example, 9-BBN derivatives facilitate couplings with Pd(OAc)₂/dppf catalysts in toluene at 80°C, achieving >90% yields .
Advanced: How are data contradictions in hydroboration regioselectivity resolved for complex alkenes?
Answer:
Discrepancies arise with internal alkenes or sterically hindered systems. Computational modeling (DFT) predicts boron placement, while experimental validation uses deuterium labeling. For example, deuterated 1-decene confirms anti-Markovnikov addition via GC-MS analysis of the deuterium distribution in the product .
Advanced: What methodologies enable the synthesis of chiral 9-BBN derivatives for enantioselective catalysis?
Answer:
Chiral 9-BBN variants (e.g., 9-methoxy-9-BBN) are synthesized by substituting the boron-bound alkyl group with chiral ligands. Asymmetric induction is enhanced via dynamic kinetic resolution during hydroboration. For instance, enantiopure allenyl boranes are prepared using (-)-sparteine as a chiral director, achieving >95% ee .
Basic: What are the storage and stability requirements for 9-BBN solutions?
Answer:
Solutions in THF or hexane must be stored at -20°C under argon, with molecular sieves to prevent moisture ingress. Degradation is indicated by color change (clear to yellow) or gas evolution. Long-term stability (>6 months) requires periodic NMR monitoring for borane dimer reformation .
Advanced: How is 9-BBN applied in tandem reactions for complex molecule synthesis?
Answer:
Tandem hydroboration/Suzuki coupling sequences enable one-pot synthesis of alkyl-substituted biaryls. For example, hydroboration of 1-hexene with 9-BBN, followed by Pd-catalyzed coupling with 4-bromotoluene in THF/K₃PO₄, yields linear alkylarenes without isolating intermediates. Catalyst choice (e.g., Pd₂(dba)₃ with SPhos) is critical for efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
